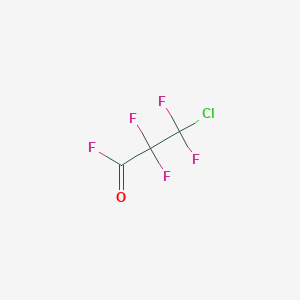
Fluoruro de 3-cloro-2,2,3,3-tetrafluoropropanoilo
Descripción general
Descripción
3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride is a fluorinated organic compound with the molecular formula C3ClF5O.
Aplicaciones Científicas De Investigación
3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride typically involves the fluorination of 3-chloropropanoyl fluoride. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to ensure the selective introduction of fluorine atoms .
Industrial Production Methods
Industrial production of 3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The production process must adhere to stringent safety protocols to prevent hazardous reactions and ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines.
Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes to form more complex fluorinated compounds.
Common Reagents and Conditions
Common reagents used in reactions with 3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride include:
Nucleophiles: Hydroxide ions, amines, and thiols.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate certain reactions.
Major Products Formed
The major products formed from reactions involving 3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride depend on the specific reaction conditions and reagents used. For example, substitution reactions with hydroxide ions can yield 3-hydroxy-2,2,3,3-tetrafluoropropanoyl fluoride .
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-2,2,3,3-tetrafluoropropionic acid
- 2,2,3,3-Tetrafluoropropionic acid
- 2-Bromo-2,3,3,3-tetrafluoropropanoyl chloride
Uniqueness
3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct chemical reactivity and physical properties. This combination makes it a valuable compound for synthesizing other fluorinated derivatives and exploring new chemical reactions .
Propiedades
IUPAC Name |
3-chloro-2,2,3,3-tetrafluoropropanoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF5O/c4-3(8,9)2(6,7)1(5)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUNDTZNUNGZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)Cl)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382119 | |
| Record name | 3-chloro-2,2,3,3-tetrafluoropropanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5930-66-5 | |
| Record name | 3-chloro-2,2,3,3-tetrafluoropropanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane](/img/structure/B1586964.png)









![N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1586982.png)


